beta-Elemene

Description

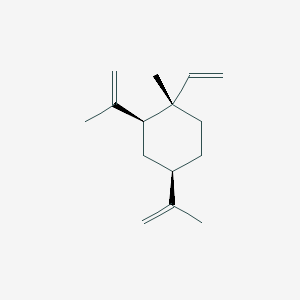

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(1S,2S,4R)-1-ethenyl-1-methyl-2,4-bis(prop-1-en-2-yl)cyclohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24/c1-7-15(6)9-8-13(11(2)3)10-14(15)12(4)5/h7,13-14H,1-2,4,8-10H2,3,5-6H3/t13-,14+,15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPFTUNCRGUEPRZ-QLFBSQMISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C1CCC(C(C1)C(=C)C)(C)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=C)[C@@H]1CC[C@@]([C@@H](C1)C(=C)C)(C)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40865690, DTXSID60881211 | |

| Record name | (+/-)-beta-Elemene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40865690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (-)-beta-Elemene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60881211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33880-83-0, 515-13-9 | |

| Record name | (±)-β-Elemene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33880-83-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (-)-β-Elemene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=515-13-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (-)-beta-Elemene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000515139 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (+/-)-beta-Elemene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40865690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (-)-beta-Elemene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60881211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclohexane, 1-ethenyl-1-methyl-2,4-bis(1-methylethenyl)-, (1S,2S,4R) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .BETA.-ELEMENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2QG8CX6LXD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | beta-Elemene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0061848 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Odyssey of Beta-Elemene: From Ancient Remedy to Modern Anticancer Agent

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Beta-elemene, a bicyclic sesquiterpenoid extracted from the traditional Chinese medicinal herb Rhizoma Zedoariae (Ezhu), represents a compelling example of natural product drug discovery. For centuries, this herb has been a staple in Traditional Chinese Medicine (TCM) for treating a variety of ailments, including those with cancer-like presentations. This technical guide chronicles the journey of this compound from its empirical use in ancient remedies to its isolation, pharmacological characterization, and eventual approval as a mainstream anticancer drug in China. We will delve into the historical context of its use, the scientific milestones in its development, its multifaceted mechanisms of action, and provide detailed protocols for its study, offering a comprehensive resource for researchers in oncology and natural product chemistry.

Historical Roots in Traditional Chinese Medicine

The use of Rhizoma Zedoariae, the dried rhizome of Curcuma wenyujin, Curcuma kwangsiensis, or Curcuma phaeocaulis, is deeply embedded in the history of Traditional Chinese Medicine.[1] Historical texts describe its properties as pungent and bitter, with an affinity for the liver and spleen meridians.[1] Traditionally, it has been employed to invigorate blood circulation, move "qi" (vital energy), and alleviate pain.[1] Its application in conditions characterized by stagnation, such as abdominal masses and pain, laid the empirical groundwork for its later investigation as an anticancer agent.[2] In TCM theory, cancer is often viewed as a manifestation of prolonged stagnation of qi and blood, leading to the formation of masses. The historical use of Rhizoma Zedoariae to break up such stagnation provides a clear rationale for its traditional application in cancer-like conditions.[2][3]

The Scientific Unveiling of a Potent Molecule: A Historical Timeline

The transition of this compound from a component of a traditional herbal remedy to a purified, clinically approved drug is a testament to the power of scientific inquiry. This journey can be demarcated by several key milestones:

-

1983: The First Isolation. A pivotal moment in the history of this compound was its first successful isolation and identification from the essential oil of Curcuma wenyujin by Chinese scientist Guo Y.T. and his team.[4] This breakthrough paved the way for focused pharmacological studies on the purified compound.

-

Late 1980s - Early 1990s: Preclinical Investigations. Following its isolation, researchers began to rigorously evaluate the pharmacological properties of this compound. In vitro and in vivo studies demonstrated its significant anti-tumor activities against a range of cancer cell lines and in animal models.[4][5] These early studies were crucial in establishing its potential as a therapeutic agent.

-

1994: Clinical Approval in China. Based on the promising preclinical data and early clinical trials, elemene oral emulsion and injection, with this compound as the primary active component (typically around 85%), were approved by the China Food and Drug Administration (CFDA) for the treatment of various cancers.[6][7] This marked a significant achievement in the modernization of Traditional Chinese Medicine.

-

Late 1990s - Present: Elucidation of Mechanisms and Formulation Development. Subsequent research has focused on unraveling the complex molecular mechanisms underlying this compound's anticancer effects. Concurrently, significant efforts have been made to improve its clinical utility. A key figure in this phase is Dr. XIE Tian, who pioneered the development of elemene nanoliposome formulations to address the poor water solubility and improve the bioavailability of the compound.[8]

Multifaceted Mechanisms of Anticancer Action

This compound exerts its anticancer effects through a complex and multi-targeted mechanism, a characteristic often observed with natural products. This pleiotropic activity contributes to its broad-spectrum efficacy and its ability to circumvent some of the resistance mechanisms that plague single-target therapies.

Induction of Apoptosis

A primary mechanism by which this compound inhibits cancer cell growth is through the induction of apoptosis, or programmed cell death. This is achieved through the modulation of key regulatory proteins in the apoptotic cascade. Western blot analysis of cancer cells treated with this compound typically reveals:

-

Upregulation of pro-apoptotic proteins: Increased expression of Bax and Bak.

-

Downregulation of anti-apoptotic proteins: Decreased expression of Bcl-2 and Bcl-xL.[9]

-

Activation of caspases: Cleavage and activation of initiator caspases (caspase-8 and caspase-9) and effector caspases (caspase-3 and caspase-7).[9]

-

Cleavage of Poly(ADP-ribose) polymerase (PARP): A hallmark of caspase-3 activity and a definitive marker of apoptosis.[9]

Cell Cycle Arrest

This compound can also halt the proliferation of cancer cells by inducing cell cycle arrest, primarily at the G2/M phase.[5] This is accomplished by modulating the expression and activity of cyclins and cyclin-dependent kinases (CDKs), the key regulators of cell cycle progression.

Reversal of Multidrug Resistance (MDR)

One of the most significant clinical advantages of this compound is its ability to reverse multidrug resistance in cancer cells. It achieves this by:

-

Inhibiting the function of ABC transporters: this compound can directly inhibit the efflux pump activity of P-glycoprotein (ABCB1), a major contributor to MDR.[10]

-

Downregulating the expression of MDR-related proteins. [10]

This ability to resensitize resistant cancer cells to conventional chemotherapeutics makes this compound a valuable component of combination therapies.

Anti-metastatic and Anti-angiogenic Effects

This compound has been shown to inhibit the invasion and metastasis of cancer cells by downregulating the expression of matrix metalloproteinases (MMPs), enzymes that are crucial for the degradation of the extracellular matrix.[7] Furthermore, it exhibits anti-angiogenic properties by inhibiting the formation of new blood vessels that tumors need to grow and spread.

Quantitative Data Summary

The cytotoxic and antiproliferative effects of this compound have been quantified across a wide range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values vary depending on the cell line and the duration of exposure.

| Cancer Type | Cell Line | IC50 (µg/mL) | Reference |

| Oral Squamous Cell Carcinoma | Tca-8113 | 74.42 | [11] |

| Oral Squamous Cell Carcinoma (Cisplatin-resistant) | Tca-8113-CDDP | 76.32 | [11] |

| Breast Cancer | MDA-MB-231 | ~50 | [5] |

| Breast Cancer | MCF-7 | ~60 | [5] |

| Lung Cancer | A549 | ~40-60 | [11] |

| Glioblastoma | U87 | ~80 | [11] |

Note: IC50 values can vary between studies due to differences in experimental conditions.

Experimental Protocols

To facilitate further research into the anticancer properties of this compound, we provide the following detailed experimental protocols.

Extraction and Isolation of this compound from Rhizoma Zedoariae

This protocol outlines a general procedure for the extraction and purification of this compound using column chromatography.

-

Preparation of Plant Material:

-

Obtain dried rhizomes of Curcuma wenyujin.

-

Grind the rhizomes into a fine powder.

-

-

Extraction of Volatile Oil:

-

Subject the powdered rhizomes to steam distillation to extract the volatile oil.[12]

-

Collect the distillate and separate the oil layer.

-

-

Column Chromatography:

-

Prepare a silica gel column.

-

Dissolve the volatile oil in a minimal amount of a non-polar solvent (e.g., hexane).

-

Load the sample onto the column.

-

Elute the column with a gradient of solvents, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity (e.g., by adding ethyl acetate).[13]

-

Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).

-

Combine fractions containing the compound of interest (this compound).

-

-

Purification and Identification:

Western Blot Analysis of Apoptosis Markers

This protocol describes the detection of apoptosis-related proteins in cancer cells treated with this compound.

-

Cell Culture and Treatment:

-

Culture cancer cells to ~70-80% confluency.

-

Treat the cells with various concentrations of this compound for a specified time (e.g., 24, 48 hours). Include an untreated control.

-

-

Protein Extraction:

-

SDS-PAGE and Protein Transfer:

-

Denature the protein lysates by boiling in Laemmli buffer.

-

Separate the proteins by molecular weight on an SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.[16]

-

Incubate the membrane with primary antibodies against apoptosis markers (e.g., Bcl-2, Bax, cleaved caspase-3, cleaved PARP) overnight at 4°C.[9]

-

Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[16]

-

-

Detection:

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[16]

-

Use a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

-

In Vivo Xenograft Tumor Model

This protocol details the evaluation of this compound's antitumor efficacy in a mouse xenograft model.

-

Cell Culture and Implantation:

-

Culture human cancer cells (e.g., A549 lung cancer cells).

-

Subcutaneously inject a suspension of cancer cells into the flank of immunodeficient mice (e.g., nude mice).

-

-

Tumor Growth and Treatment:

-

Allow the tumors to grow to a palpable size.

-

Randomly assign the mice to treatment groups (e.g., vehicle control, this compound).

-

Administer this compound (e.g., via intraperitoneal injection) at a predetermined dose and schedule.

-

-

Tumor Monitoring:

-

Measure the tumor volume regularly (e.g., every 2-3 days) using calipers.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

For cell lines expressing luciferase, tumor burden can be monitored non-invasively using bioluminescence imaging.[17]

-

-

Bioluminescence Imaging (for luciferase-expressing cells):

-

Endpoint Analysis:

-

At the end of the study, euthanize the mice and excise the tumors.

-

Measure the final tumor weight and volume.

-

The tumor tissue can be used for further analysis, such as immunohistochemistry or western blotting.

-

Clinical Significance and Future Directions

This compound has been used in the clinic in China for over two decades, primarily as an adjunct to chemotherapy and radiotherapy.[21] Meta-analyses of clinical trials have shown that the combination of elemene with conventional therapies can improve treatment efficacy, enhance quality of life, and reduce the side effects of chemotherapy in patients with various cancers, including lung cancer.[21]

Despite its clinical use, further research is warranted to fully realize the therapeutic potential of this compound. Future investigations should focus on:

-

Conducting large-scale, randomized controlled trials to further validate its efficacy and safety in diverse patient populations.

-

Exploring novel drug delivery systems to enhance its bioavailability and target specificity.

-

Investigating the synergistic effects of this compound with newer targeted therapies and immunotherapies.

-

Identifying predictive biomarkers to select patients who are most likely to benefit from this compound treatment.

Conclusion

The story of this compound is a powerful illustration of how traditional knowledge can serve as a valuable starting point for modern drug discovery. From its origins in the ancient practice of Traditional Chinese Medicine to its current use as a clinically approved anticancer drug, this compound has undergone a remarkable journey of scientific validation. Its multifaceted mechanisms of action, favorable safety profile, and ability to overcome drug resistance make it a promising therapeutic agent in the fight against cancer. This technical guide provides a comprehensive overview of the history, pharmacology, and methods for studying this intriguing natural product, with the aim of inspiring further research and development in this exciting field.

References

- 1. Analysis on internal mechanism of zedoary turmeric in treatment of liver cancer based on pharmacodynamic substances and pharmacodynamic groups - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Traditional Chinese medicine and cancer: History, present situation, and development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. US6464839B1 - this compound, method to prepare the same and uses thereof - Google Patents [patents.google.com]

- 5. Inhibitory effect of β-elemene on human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Anti-Tumor Drug Discovery Based on Natural Product β-Elemene: Anti-Tumor Mechanisms and Structural Modification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 10. Discovery and bioassay of disubstituted β-elemene-NO donor conjugates: synergistic enhancement in the treatment of leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. β-Elemene alleviates cisplatin resistance in oral squamous cell carcinoma cell via inhibiting JAK2/STAT3 pathway in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 12. CN102432420B - Method for extracting and separating this compound from Lantana camara - Google Patents [patents.google.com]

- 13. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 14. jocpr.com [jocpr.com]

- 15. benchchem.com [benchchem.com]

- 16. cdn.origene.com [cdn.origene.com]

- 17. Optimizing live animal bioluminescence imaging prediction of tumor burden in human prostate cancer xenograft models in SCID-NSG mice - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Optical Bioluminescence Protocol for Imaging Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Bioluminescence imaging enhances analysis of drug responses in a patient-derived xenograft model of pediatric ALL - PMC [pmc.ncbi.nlm.nih.gov]

- 20. minervamedica.it [minervamedica.it]

- 21. The Antitumor Efficacy of β-Elemene by Changing Tumor Inflammatory Environment and Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Pharmacological Profile of β-Elemene and Its Isomers

Executive Summary

β-elemene, a sesquiterpene extracted from the medicinal plant Curcuma wenyujin, has emerged as a significant agent in oncology, particularly in China where it is an approved cancer therapy.[1] This guide provides an in-depth analysis of the pharmacological profile of β-elemene and its structural isomers (γ-elemene and δ-elemene). We will dissect its multi-modal mechanisms of action, which encompass the induction of apoptosis, cell cycle arrest, and inhibition of metastasis. A critical focus is placed on its ability to modulate key oncogenic signaling pathways, such as PI3K/AKT/mTOR, and its capacity to reverse multidrug resistance (MDR). This document synthesizes preclinical data, outlines robust experimental protocols for its evaluation, and discusses its pharmacokinetic properties, providing a comprehensive resource for researchers and drug development professionals.

Introduction: The Elemene Family of Sesquiterpenes

Elemene is a collective term for a group of four structural isomers (α, β, γ, and δ-elemene) of a naturally occurring sesquiterpene compound.[2] While all isomers are found in the essential oil of Curcuma wenyujin, β-elemene is identified as the most abundant and pharmacologically active component against cancer.[3][4] It is a non-cytotoxic, lipid-soluble molecule, a property that facilitates its passage across the blood-brain barrier, making it a candidate for treating brain tumors.[3][5] Clinically, elemene injections and oral emulsions are used to treat a variety of cancers, including lung, brain, liver, and breast cancer, often in combination with conventional chemotherapy to enhance efficacy and reduce side effects.[1][6][7]

Pharmacodynamic Profile of β-Elemene: A Multi-Targeted Approach

β-elemene's anti-tumor efficacy is not attributed to a single mechanism but rather to its ability to modulate multiple cellular processes and signaling pathways simultaneously.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a primary mechanism of β-elemene's anticancer activity.[8] It engages both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

-

Intrinsic Pathway: β-elemene induces apoptosis by altering the balance of the Bcl-2 protein family. It downregulates the anti-apoptotic protein Bcl-2 while upregulating pro-apoptotic proteins, leading to the release of cytochrome c from the mitochondria.[9][10] This, in turn, activates a cascade of caspases, including caspase-9 and the executioner caspase-3, culminating in cell death.[1][10]

-

Extrinsic Pathway: Studies on β-elemene derivatives have shown activation of the death receptor pathway. This involves the downregulation of cellular FLICE-inhibitory protein (c-FLIP), which normally inhibits caspase-8 activation.[11][12] The subsequent activation of caspase-8 also leads to the executioner caspase cascade.[11]

Cell Cycle Arrest

β-elemene can halt the proliferation of cancer cells by inducing cell cycle arrest, most notably at the G2/M phase.[1][10] This is achieved by modulating the levels of key cell cycle regulators. Specifically, it has been shown to decrease the expression of cyclin B1 and the activating phosphorylation of Cdc2 (at Thr-161), while increasing the inhibitory phosphorylation of Cdc2 (at Tyr-15) and the expression of the cell cycle inhibitor p21.[1][10]

Inhibition of Proliferation and Metastasis

The uncontrolled proliferation and metastasis of cancer cells are driven by complex signaling networks. β-elemene has been shown to inhibit several of these critical pathways.

-

PI3K/AKT/mTOR Pathway: This is a central pathway regulating cell growth, survival, and metabolism. β-elemene acts as an inhibitor of this pathway, suppressing the activation of PI3K, AKT, and mTOR.[9] This inhibition contributes to its effects on apoptosis and the reversal of drug resistance.[9]

-

MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway is also modulated by β-elemene. It can activate p38-MAPK, which is involved in inducing apoptosis.[1][8]

-

Inhibition of Angiogenesis and Invasion: Metastasis is a multi-step process that includes invasion and the formation of new blood vessels (angiogenesis). β-elemene inhibits tumor cell invasion by downregulating the expression of matrix metalloproteinases (MMP-2/9).[1][3] It also exhibits anti-angiogenic activity by suppressing the expression of vascular endothelial growth factor (VEGF).[1][8]

Reversal of Multidrug Resistance (MDR)

A major challenge in chemotherapy is the development of MDR, often mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp), which actively pump drugs out of cancer cells.[1] β-elemene can effectively reverse MDR by inhibiting the expression and function of these transporters, thereby increasing the intracellular concentration of chemotherapeutic agents.[1][3][13] This chemosensitizing effect makes it a valuable adjuvant in combination therapies.[14]

Comparative Profile of Elemene Isomers

The current body of scientific literature overwhelmingly focuses on β-elemene as the primary anti-cancer agent within the elemene mixture.[4]

-

β-Elemene: As detailed above, it is the most active and well-characterized isomer with a broad spectrum of anti-tumor activities.[3]

-

γ-Elemene & δ-Elemene: These isomers are considered auxiliary components.[3] The prevailing hypothesis is that they act synergistically to enhance the overall therapeutic effect of the elemene mixture, though there is a scarcity of direct comparative studies on their independent anti-cancer activity.[4]

Pharmacokinetic Profile of β-Elemene

Understanding the pharmacokinetics of β-elemene is crucial for its clinical application. Studies in rats have revealed several key characteristics:

-

Distribution: β-elemene is lipid-soluble and demonstrates high permeability across the blood-brain barrier, supporting its use in treating glioblastomas.[5][9]

-

Metabolism and Elimination: It is metabolized extensively and eliminated rapidly from the body.[5] Biotransformation is the primary route of elimination, with minimal amounts of the unchanged drug being excreted.[5] This rapid clearance and extensive metabolism can present challenges for maintaining therapeutic concentrations, highlighting the importance of novel drug delivery systems.[7]

Table 1: Summary of β-Elemene Pharmacokinetic Parameters (Intravenous Administration in Rats)

| Parameter | Description | Finding | Reference |

| Distribution | Ability to cross biological barriers | High permeability of the blood-brain barrier | [5] |

| Metabolism | Biotransformation in the body | Metabolized extensively | [5] |

| Elimination | Route and speed of removal | Eliminated rapidly, primarily as metabolites | [5] |

| Excretion | Percentage of unchanged drug excreted | Minimal fecal, biliary, and urinary excretion of unchanged drug | [5] |

Methodologies for Pharmacological Evaluation

To rigorously assess the pharmacological profile of β-elemene and its derivatives, a series of validated in vitro and in vivo experiments are essential.

Diagram 1: General Workflow for Efficacy Evaluation

Caption: General workflow for evaluating the anti-cancer efficacy of β-elemene.

Protocol: Cell Viability Assay (CCK-8)

Causality: This assay is fundamental for determining the cytotoxic or cytostatic effect of a compound on cancer cells. The Cell Counting Kit-8 (CCK-8) assay measures the activity of dehydrogenases in living cells, which is directly proportional to the number of viable cells. This allows for the calculation of the half-maximal inhibitory concentration (IC50), a key measure of a drug's potency.

Step-by-Step Methodology:

-

Cell Seeding: Seed cancer cells (e.g., A549 lung cancer cells) into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of β-elemene in the appropriate cell culture medium. Replace the existing medium with the β-elemene-containing medium. Include a vehicle control (e.g., DMSO) and a blank control (medium only).

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

-

Reagent Addition: Add 10 µL of CCK-8 solution to each well.

-

Final Incubation: Incubate the plate for 1-4 hours until the color in the control wells changes to a sufficient orange.

-

Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.

-

Analysis: Calculate the cell viability percentage relative to the vehicle control and plot a dose-response curve to determine the IC50 value using non-linear regression.

Protocol: Apoptosis Analysis by Annexin V/Propidium Iodide (PI) Staining

Causality: This flow cytometry-based method provides a quantitative assessment of apoptosis. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is fluorescently labeled to detect these cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live cells with intact membranes but can enter late apoptotic and necrotic cells. This dual staining allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.

Step-by-Step Methodology:

-

Cell Treatment: Seed cells in a 6-well plate and treat with β-elemene at the desired concentration (e.g., the IC50 value) for 24 hours.

-

Cell Harvesting: Collect both adherent and floating cells. Wash the adherent cells with PBS, detach them with trypsin, and combine them with the floating cells from the supernatant.

-

Cell Washing: Centrifuge the cell suspension and wash the pellet twice with cold PBS.

-

Staining: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Dilution: Add 400 µL of 1X Binding Buffer to each tube.

-

Data Acquisition: Analyze the samples by flow cytometry within one hour. Differentiate cell populations based on FITC and PI fluorescence (Q1: Necrotic, Q2: Late Apoptotic, Q3: Viable, Q4: Early Apoptotic).

Data Synthesis & Visualization

Table 2: IC50 Values of β-Elemene in Various Cancer Cell Lines

| Cancer Type | Cell Line | IC50 Value (µg/mL) | Reference |

| Malignant Brain Tumor | A172 | 80.8 ± 11.9 | [4] |

| Malignant Brain Tumor | CCF-STTG1 | 82.8 ± 1.1 | [4] |

| Malignant Brain Tumor | U-87MG | 88.6 ± 0.89 | [4] |

| Leukemia | K562 | 18.66 ± 1.03 | [4] |

| Leukemia (drug-resistant) | K562/DNR | 16.31 ± 0.67 | [4] |

| Gastric Adenocarcinoma | SGC7901 | 35.05 ± 1.99 | [4] |

| Gastric Adenocarcinoma (drug-resistant) | SGC7901/ADR | 34.42 ± 2.91 | [4] |

| Non-Small Cell Lung Cancer | A549 | ~3.8 (IC50) | [9] |

Note: The efficacy of β-elemene is notably maintained or even slightly increased in drug-resistant cell lines, underscoring its potential to overcome MDR.

Diagram 2: β-Elemene Inhibition of the PI3K/AKT/mTOR Pathway

Caption: β-Elemene inhibits the PI3K/AKT/mTOR signaling cascade.

Clinical Significance and Future Directions

β-elemene has been used as a second-line anti-tumor drug in China for over two decades, demonstrating clinical efficacy and a favorable safety profile.[1] Clinical trials have confirmed its role as a sensitizer and synergist for chemotherapy and radiotherapy, often improving patient quality of life and survival rates.[1][15]

Future research is focused on several key areas:

-

Structural Modification: Synthesizing novel derivatives of β-elemene to improve its potency, solubility, and pharmacokinetic properties.[1][11]

-

Advanced Drug Delivery: Developing nanocarrier-based systems (e.g., liposomes, nanoparticles) to enhance bioavailability and achieve targeted delivery, thereby reducing off-target effects and improving therapeutic index.[7][16]

-

Combination Therapies: Further exploring synergistic combinations with targeted therapies and immunotherapies to overcome resistance and improve outcomes in a wider range of cancers.

The available evidence strongly supports β-elemene as a potent, multi-targeted anti-cancer agent. Its ability to induce apoptosis, arrest the cell cycle, and reverse multidrug resistance provides a solid foundation for its clinical use and further development.

References

- 1. Anti-Tumor Drug Discovery Based on Natural Product β-Elemene: Anti-Tumor Mechanisms and Structural Modification [mdpi.com]

- 2. Elemene - Wikipedia [en.wikipedia.org]

- 3. Recent Advances in Understanding the Mechanisms of Elemene in Reversing Drug Resistance in Tumor Cells: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. The pharmacokinetics of a novel anti-tumor agent, beta-elemene, in Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Antitumor Efficacy of β-Elemene by Changing Tumor Inflammatory Environment and Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 7. dovepress.com [dovepress.com]

- 8. β-Elemene: Mechanistic Studies on Cancer Cell Interaction and Its Chemosensitization Effect - PMC [pmc.ncbi.nlm.nih.gov]

- 9. β-elemene suppresses tumor metabolism and stem cell-like properties of non-small cell lung cancer cells by regulating PI3K/AKT/mTOR signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Antitumor effect of this compound in non-small-cell lung cancer cells is mediated via induction of cell cycle arrest and apoptotic cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. β-Elemene piperazine derivatives induce apoptosis in human leukemia cells through downregulation of c-FLIP and generation of ROS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. β-Elemene Piperazine Derivatives Induce Apoptosis in Human Leukemia Cells through Downregulation of c-FLIP and Generation of ROS | PLOS One [journals.plos.org]

- 13. Study on mechanism of elemene reversing tumor multidrug resistance based on luminescence pharmacokinetics in tumor cells in vitro and in vivo - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 14. This compound | C15H24 | CID 6918391 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. Systematic review of this compound injection as adjunctive treatment for lung cancer - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

Beta-Elemene's Molecular Onslaught: A Technical Guide to its Signaling Pathways in Glioblastoma

Foreword: Confronting the Challenge of Glioblastoma

Glioblastoma (GBM) remains one of the most formidable challenges in modern oncology, characterized by its aggressive infiltration, rapid proliferation, and profound resistance to conventional therapies. The intricate and redundant signaling networks within GBM cells contribute to their survival and adaptability, demanding novel therapeutic strategies that can target multiple pathways simultaneously. In this context, natural compounds with pleiotropic anti-cancer effects have garnered significant interest. Beta-elemene, a sesquiterpene extracted from the medicinal herb Curcuma wenyujin, has emerged as a promising candidate. Its ability to cross the blood-brain barrier, a critical feature for any neuro-oncological therapeutic, combined with a favorable safety profile, positions it as a subject of intensive research. This technical guide provides an in-depth exploration of the core signaling pathways modulated by this compound in glioblastoma, offering a resource for researchers, scientists, and drug development professionals dedicated to advancing GBM treatment.

The Multi-pronged Attack: An Overview of this compound's Anti-GBM Activity

This compound exerts its anti-glioblastoma effects through a multifaceted approach, influencing a range of cellular processes from proliferation and apoptosis to senescence and migration. Unlike targeted therapies that focus on a single molecular abnormality, this compound's efficacy appears to stem from its ability to modulate several key signaling cascades, thereby disrupting the complex machinery that drives GBM progression. This guide will dissect the following core pathways:

-

Induction of Apoptosis: The STAT3 and p38 MAPK pathways.

-

Cell Cycle Arrest & Senescence: The YAP-CDK6 signaling axis.

-

Modulation of Cellular Survival: The GMFβ and ERK1/2 pathways.

-

The Dichotomous Role of Autophagy.

-

Inhibition of Angiogenesis: Downregulation of VEGF signaling.

Orchestrating Cell Death: Induction of Apoptosis

A fundamental mechanism of this compound's anti-tumor activity is the induction of programmed cell death, or apoptosis, in glioblastoma cells. This is achieved through the modulation of key signaling pathways that regulate cell survival and death.

Suppression of the STAT3 Signaling Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is often constitutively activated in glioblastoma, promoting cell survival, proliferation, and immune evasion.[1] this compound has been shown to effectively suppress this pro-survival pathway.

Mechanistically, this compound treatment leads to an increase in reactive oxygen species (ROS) within the glioblastoma cells.[1] This elevation in ROS inhibits the phosphorylation of Janus kinase 2 (JAK2) and Src kinase, which are upstream activators of STAT3.[1] Consequently, the phosphorylation of STAT3 at tyrosine 705 is diminished, preventing its dimerization and translocation to the nucleus. The downstream effects include the downregulation of anti-apoptotic proteins such as Bcl-2 and the upregulation of pro-apoptotic proteins like Bax, ultimately leading to the activation of caspase-3 and the execution of apoptosis.[1]

-

Cell Culture and Treatment: Plate U87MG or other suitable glioblastoma cell lines at a density of 1x10^6 cells per 100 mm dish. Allow cells to adhere overnight. Treat cells with varying concentrations of this compound (e.g., 25, 50, 100 µM) for 24 hours. Include a vehicle control (e.g., DMSO).

-

Protein Extraction: Wash cells twice with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE and Western Blotting: Load 20-30 µg of protein per lane on a 10% SDS-polyacrylamide gel. Transfer proteins to a PVDF membrane.

-

Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against phospho-STAT3 (Tyr705), total STAT3, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Caption: this compound induces ROS, which inhibits JAK2/Src and subsequent STAT3 phosphorylation, leading to apoptosis.

Activation of the p38 MAPK Pathway

The p38 mitogen-activated protein kinase (MAPK) pathway is a crucial signaling cascade involved in cellular responses to stress, and its activation can lead to either cell survival or apoptosis depending on the context. In glioblastoma, this compound has been demonstrated to activate the p38 MAPK pathway, contributing to its anti-proliferative and pro-apoptotic effects.[2]

Treatment of glioblastoma cells with this compound leads to the phosphorylation and activation of p38 MAPK.[2] Activated p38 MAPK can then phosphorylate downstream targets that regulate the cell cycle and apoptosis. This activation has been linked to cell cycle arrest in the G0/G1 phase, thereby inhibiting cell proliferation.[2]

Caption: Workflow for assessing this compound-induced p38 MAPK activation in glioblastoma cells.

Halting Proliferation: Cell Cycle Arrest and Senescence

Beyond inducing immediate cell death, this compound can also halt the relentless proliferation of glioblastoma cells by inducing cell cycle arrest and cellular senescence.

The YAP-CDK6 Signaling Axis

Yes-associated protein (YAP) is a transcriptional co-activator that plays a critical role in cell proliferation and organ size control. In many cancers, including glioblastoma, YAP is overexpressed and promotes tumor growth. This compound has been shown to induce senescence in glioma cells by inactivating the YAP-CDK6 signaling pathway.[3]

Low concentrations of this compound downregulate the expression of YAP.[3] This leads to a subsequent decrease in the expression of Cyclin-Dependent Kinase 6 (CDK6), a key downstream target of YAP that is essential for cell cycle progression through the G1 phase.[3] The inactivation of this pathway results in a senescent phenotype, characterized by a flattened and enlarged cell morphology, increased senescence-associated β-galactosidase (SA-β-Gal) activity, and the upregulation of senescence markers like p16 and p53.[3] It is noteworthy that higher concentrations of this compound tend to induce apoptosis rather than senescence.[3]

-

Cell Seeding and Treatment: Plate C6 or other glioma cell lines in 6-well plates. After 24 hours, treat with a low concentration of this compound (e.g., 10 µg/mL) for 72 hours.

-

Fixation: Wash cells with PBS and fix with 1% formaldehyde in PBS for 10-15 minutes at room temperature.

-

Staining: Wash cells again with PBS and incubate with the SA-β-Gal staining solution at 37°C (without CO2) for 12-16 hours.

-

Imaging: Observe the cells under a microscope for the development of a blue color, indicative of senescent cells.

-

Quantification: Count the number of blue cells and the total number of cells in several random fields to determine the percentage of senescent cells.

Modulating Cellular Survival Pathways

This compound further fine-tunes the fate of glioblastoma cells by modulating other critical survival pathways.

Activation of the GMFβ Signaling Pathway

Glia Maturation Factor Beta (GMFβ) is a protein that can regulate cell growth, differentiation, and apoptosis. In glioblastoma, overexpression of GMFβ has been shown to inhibit tumor growth.[4] this compound activates the GMFβ signaling pathway, contributing to its anti-proliferative effects.[4]

Treatment with this compound increases the phosphorylation of GMFβ.[4] This activation of GMFβ, in turn, leads to the phosphorylation of MKK3/6, kinases that are upstream of p38 MAPK, suggesting a potential crosstalk between the GMFβ and p38 MAPK pathways.[4] Silencing GMFβ expression has been shown to reverse the anti-tumor effects of this compound.[4]

Inhibition of the ERK1/2 Signaling Pathway

The Extracellular signal-Regulated Kinase (ERK) 1/2 pathway is a central signaling cascade that promotes cell proliferation and survival. In some contexts, this compound has been shown to inhibit this pathway in glioblastoma cells. This inhibition can disrupt the formation of the Hsp90/Raf-1 complex, leading to the deactivation of Raf-1 and subsequent suppression of the ERK pathway.

The Dual-Edged Sword: The Role of Autophagy

Autophagy is a cellular self-digestion process that can either promote cell survival under stress or lead to cell death. The role of this compound-induced autophagy in cancer is complex and appears to be context-dependent. In some cancers, such as gastric cancer, this compound induces a protective autophagy that shields cells from apoptosis.[5] Conversely, in Ewing sarcoma, it triggers autophagy-mediated apoptosis.[6]

In the context of glioblastoma, this compound has been noted to affect autophagy, but its precise role as a pro-survival or pro-death mechanism requires further elucidation.[3] Given that autophagy modulation is a potential therapeutic strategy for glioblastoma, understanding how this compound influences this process is of critical importance.

Cutting off the Supply Lines: Anti-Angiogenesis

The growth and metastasis of solid tumors, including glioblastoma, are heavily dependent on angiogenesis, the formation of new blood vessels. This compound has demonstrated anti-angiogenic properties, further contributing to its anti-tumor effects.

Downregulation of VEGF Signaling

Vascular Endothelial Growth Factor (VEGF) is a key regulator of angiogenesis. This compound has been shown to downregulate the expression of VEGF in tumor cells.[7] By reducing the secretion of VEGF, this compound can inhibit the formation of new blood vessels, thereby starving the tumor of essential nutrients and oxygen and impeding its growth and spread.

Caption: this compound inhibits VEGF expression in glioblastoma cells, leading to the suppression of angiogenesis and tumor growth.

Quantitative Insights: A Summary of this compound's Effects

| Pathway/Process | Key Molecules Modulated | Effect in Glioblastoma | Reference |

| Apoptosis | ↑ ROS, ↓ p-JAK2/p-Src, ↓ p-STAT3, ↑ Caspase-3 | Induction of programmed cell death | [1] |

| ↑ p-p38 MAPK | Induction of apoptosis | [2] | |

| Cell Cycle & Senescence | ↓ YAP, ↓ CDK6, ↑ p16, ↑ p53 | G0/G1 arrest and cellular senescence | [3] |

| Cellular Survival | ↑ p-GMFβ, ↑ p-MKK3/6 | Inhibition of proliferation | [4] |

| ↓ Hsp90/Raf-1 complex, ↓ p-ERK1/2 | Inhibition of proliferation and survival | ||

| Angiogenesis | ↓ VEGF | Inhibition of new blood vessel formation | [7] |

Conclusion and Future Directions

This compound presents a compelling case as a multi-targeted therapeutic agent for glioblastoma. Its ability to simultaneously modulate critical signaling pathways involved in apoptosis, cell cycle regulation, and angiogenesis underscores its potential to overcome the notorious resistance of GBM to conventional therapies. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to further investigate and validate the mechanisms of action of this promising natural compound.

Future research should focus on elucidating the precise role of autophagy in this compound-treated glioblastoma cells to determine whether its inhibition or promotion would be therapeutically beneficial. Furthermore, preclinical and clinical studies exploring the synergistic effects of this compound with standard-of-care treatments, such as temozolomide and radiation, are warranted. A deeper understanding of this compound's molecular interactions will undoubtedly pave the way for its rational integration into novel therapeutic regimens for glioblastoma.

References

- 1. Pathology & Oncology Research | β-Elemene Triggers ROS-dependent Apoptosis in Glioblastoma Cells Through Suppressing STAT3 Signaling Pathway [por-journal.com]

- 2. Anti-tumor effect of this compound in glioblastoma cells depends on p38 MAPK activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. β-elemene promotes the senescence of glioma cells through regulating YAP-CDK6 signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. β-elemene inhibits proliferation of human glioblastoma cells through the activation of glia maturation factor β and induces sensitization to cisplatin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. β-Elemene-induced autophagy protects human gastric cancer cells from undergoing apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antitumor Effects of β-Elemene Through Inducing Autophagy-Mediated Apoptosis in Ewing Sarcoma Family Tumor Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. bioengineer.org [bioengineer.org]

β-Elemene in Lung Cancer: A Technical Guide to Its Molecular Targets and Mechanisms of Action

Abstract

Lung cancer remains a formidable challenge in oncology, necessitating the exploration of novel therapeutic agents with multifaceted mechanisms of action. β-elemene, a sesquiterpenoid compound extracted from the medicinal plant Curcuma wenyujin, has emerged as a promising candidate, demonstrating broad-spectrum anti-tumor activities.[1][2] This technical guide provides an in-depth analysis of the molecular targets of β-elemene in lung cancer, designed for researchers, scientists, and drug development professionals. We will dissect the signaling pathways modulated by β-elemene, detail the experimental methodologies to investigate its effects, and present a comprehensive overview of its therapeutic potential, not as a standalone agent, but as a synergistic component in combination therapies.

Introduction: The Therapeutic Rationale for β-Elemene in Lung Cancer

β-elemene, a natural, lipid-soluble compound, has been utilized in clinical practice in China for its anti-tumor properties.[3] Its appeal lies in its pleiotropic effects on cancer cells, including the induction of apoptosis, cell cycle arrest, and inhibition of metastasis, coupled with a favorable safety profile.[4][5] In the context of non-small cell lung cancer (NSCLC), which accounts for the majority of lung cancer cases, β-elemene has shown significant efficacy in preclinical and clinical settings, often enhancing the therapeutic effects of conventional chemotherapy and radiotherapy.[6][7][8] This guide will elucidate the molecular underpinnings of these effects.

Core Molecular Mechanisms of β-Elemene in Lung Cancer

β-elemene's anti-cancer activity in lung cancer is not mediated by a single target but rather through the modulation of a network of interconnected signaling pathways. The primary mechanisms can be categorized as follows:

-

Induction of Apoptosis: Programmed cell death is a crucial pathway targeted by many anti-cancer agents.

-

Cell Cycle Arrest: Halting the proliferation of cancer cells is a fundamental therapeutic strategy.

-

Inhibition of Metastasis: Preventing the spread of cancer is critical for improving patient outcomes.

-

Reversal of Drug Resistance: Overcoming resistance to conventional therapies is a major clinical need.

-

Modulation of the Tumor Microenvironment: Targeting the supportive environment of the tumor is an emerging therapeutic avenue.

The following sections will delve into the specific molecular players and pathways involved in each of these mechanisms.

Induction of Apoptosis: The Mitochondrial Pathway

A primary mechanism of β-elemene in lung cancer cells is the induction of apoptosis through the intrinsic, or mitochondrial, pathway.[9][10] This is characterized by changes in the mitochondrial membrane potential and the subsequent activation of a cascade of caspases.

Key Molecular Events:

-

Disruption of Mitochondrial Membrane Potential: β-elemene has been shown to decrease the mitochondrial membrane potential in a time- and dose-dependent manner.[9][11]

-

Modulation of Bcl-2 Family Proteins: It upregulates the expression of pro-apoptotic proteins like Bad and Bax while downregulating the anti-apoptotic protein Bcl-2.[9][12] This shift in the Bcl-2/Bax ratio is a critical determinant of apoptosis.[12]

-

Cytochrome c Release and Caspase Activation: The altered mitochondrial permeability leads to the release of cytochrome c from the mitochondria into the cytoplasm.[9][10] Cytoplasmic cytochrome c then binds to Apaf-1, leading to the activation of caspase-9, which in turn activates the executioner caspases-3 and -7, ultimately leading to apoptosis.[10]

Signaling Pathway: β-Elemene Induced Mitochondrial Apoptosis

Caption: β-Elemene induces apoptosis via the mitochondrial pathway.

Experimental Protocol: Western Blot Analysis of Apoptotic Proteins

This protocol outlines the steps to assess the effect of β-elemene on the expression of key apoptotic proteins in lung cancer cells.

-

Cell Culture and Treatment: Culture A549 or NCI-H1299 lung cancer cells to 70-80% confluency. Treat cells with varying concentrations of β-elemene (e.g., 0, 20, 40, 60 µg/mL) for 24-48 hours.

-

Protein Extraction: Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors. Quantify protein concentration using a BCA assay.

-

SDS-PAGE and Western Blotting: Separate 20-30 µg of protein per lane on a 10-12% SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against Bcl-2, Bax, cleaved caspase-3, and β-actin (as a loading control) overnight at 4°C.

-

Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Data Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.

Cell Cycle Arrest: Halting Proliferation at G2/M Phase

β-elemene has been shown to induce cell cycle arrest in non-small cell lung cancer cells, primarily at the G2/M phase.[10][13] This is achieved by modulating the expression and activity of key cell cycle regulatory proteins.

Key Molecular Targets:

-

Cyclin B1 and Cdc2 (CDK1): β-elemene decreases the expression of cyclin B1 and the phosphorylation of Cdc2 at Threonine-161, which are essential for entry into mitosis.[10][14]

-

Cdc25C and Chk2: It reduces the expression of Cdc25C, a phosphatase that activates Cdc2, and enhances the expression of the checkpoint kinase Chk2, which inactivates Cdc25C.[10][13]

-

p21Cip1/Waf1 and p27Kip1: β-elemene increases the expression of the cyclin-dependent kinase inhibitors p21 and p27, which play a role in halting cell cycle progression.[12][14]

Experimental Workflow: Cell Cycle Analysis by Flow Cytometry

Caption: Workflow for analyzing cell cycle distribution.

Inhibition of Metastasis: Targeting Cell Motility and Invasion

The metastatic spread of cancer cells is a major cause of mortality. β-elemene has demonstrated the ability to inhibit the migration and invasion of NSCLC cells by targeting key signaling pathways involved in cell motility.[15]

Key Molecular Targets:

-

FAK-Src Pathway: β-elemene inhibits the phosphorylation of Focal Adhesion Kinase (FAK) and Src, key regulators of cell adhesion and migration.[15]

-

Rho GTPases: It downregulates the expression of RhoA, Rac1, and Cdc42, small GTPases that control cytoskeletal dynamics and cell movement.[15]

-

Matrix Metalloproteinases (MMPs): β-elemene reduces the mRNA expression of MMP-2 and MMP-9, enzymes that degrade the extracellular matrix, facilitating cancer cell invasion.[15][16]

-

ALDH3B2/RPSA Axis: Recent studies have identified aldehyde dehydrogenase 3B2 (ALDH3B2) as a target of β-elemene. By inhibiting the ALDH3B2/RPSA axis, β-elemene can suppress the epithelial-mesenchymal transition (EMT), a critical process in metastasis.[17]

Quantitative Data Summary: Effect of β-elemene on Metastasis-Related Gene Expression

| Gene | Cell Line | β-elemene Concentration | Fold Change (mRNA) | Reference |

| RhoA | A549 | 50 µg/mL | ↓ | [15] |

| Rac1 | A549 | 50 µg/mL | ↓ | [15] |

| Cdc42 | A549 | 50 µg/mL | ↓ | [15] |

| MMP-2 | A549 | 50 µg/mL | ↓ | [15][16] |

| MMP-9 | A549 | 50 µg/mL | ↓ | [15][16] |

| ALDH3B2 | PC-9 | Varies | ↓ | [17] |

Reversal of Drug Resistance: A Synergistic Approach

A significant challenge in lung cancer therapy is the development of resistance to chemotherapy. β-elemene has been shown to reverse drug resistance, particularly to cisplatin, in lung cancer cells.[9][11]

Mechanisms of Reversing Chemoresistance:

-

Enhanced Apoptosis: In combination with cisplatin, β-elemene synergistically promotes apoptosis in cisplatin-resistant lung cancer cells.[6]

-

Inhibition of PI3K/AKT/mTOR Pathway: This pathway is often hyperactivated in cancer and contributes to drug resistance. β-elemene inhibits the activation of PI3K, AKT, and mTOR, thereby sensitizing cells to cisplatin.[6]

-

Modulation of Aerobic Glycolysis: β-elemene can interfere with cellular glycolysis, a metabolic adaptation of cancer cells that contributes to drug resistance. It has been shown to reverse cisplatin resistance by inhibiting aerobic glycolysis through the LINC00511/Wnt/β-catenin pathway.[18]

-

Downregulation of P-glycoprotein (P-gp): β-elemene can decrease the expression of the drug efflux pump P-gp, leading to increased intracellular accumulation of chemotherapeutic agents.[11]

Signaling Pathway: β-Elemene Mediated Reversal of Cisplatin Resistance

Caption: β-Elemene overcomes cisplatin resistance through multiple pathways.

Modulation of the Tumor Microenvironment: An Immunomodulatory Role

The tumor microenvironment (TME) plays a critical role in tumor progression and immune evasion. β-elemene has been shown to modulate the TME, particularly by affecting macrophage polarization.[3][5]

Key Effects on the TME:

-

Inhibition of M2 Macrophage Polarization: Tumor-associated macrophages (TAMs) often exhibit an M2-like phenotype, which is tumor-promoting. β-elemene can inhibit the polarization of macrophages towards the M2 phenotype.[3][5]

-

Regulation of TGF-β Signaling: β-elemene can counteract the tumor-promoting effects of M2 macrophages by modulating transforming growth factor-beta (TGF-β) signaling.[3]

Conclusion and Future Perspectives

β-elemene presents a compelling case as a multi-targeted agent for the treatment of lung cancer. Its ability to induce apoptosis, arrest the cell cycle, inhibit metastasis, reverse drug resistance, and modulate the tumor microenvironment underscores its potential as a valuable component of combination therapies. While preclinical studies have been promising, further rigorous clinical trials are necessary to fully elucidate its efficacy and optimize its clinical application.[1] The development of novel delivery systems to improve its bioavailability is also a critical area of ongoing research.[1][2] The continued investigation into the molecular targets of β-elemene will undoubtedly pave the way for more effective and personalized lung cancer treatments.

References

- 1. β-elemene: A promising natural compound in lung cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Anti-Lung-Cancer Activity and Liposome-Based Delivery Systems of β-Elemene - PMC [pmc.ncbi.nlm.nih.gov]

- 3. d-nb.info [d-nb.info]

- 4. mdpi.com [mdpi.com]

- 5. The Antitumor Efficacy of β-Elemene by Changing Tumor Inflammatory Environment and Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 6. β-elemene suppresses tumor metabolism and stem cell-like properties of non-small cell lung cancer cells by regulating PI3K/AKT/mTOR signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Systematic review of beta-elemene injection as adjunctive treatment for lung cancer - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Systematic review of β-elemene injection as adjunctive treatment for lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. β-elemene reverses the drug resistance of lung cancer A549/DDP cells via the mitochondrial apoptosis pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Antitumor effect of this compound in non-small-cell lung cancer cells is mediated via induction of cell cycle arrest and apoptotic cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. β-elemene reverses the drug resistance of A549/DDP lung cancer cells by activating intracellular redox system, decreasing mitochondrial membrane potential and P-glycoprotein expression, and inducing apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Anticancer effects of β-elemene with hyperthermia in lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Antitumor effect of [beta]-elemene in non-small-cell lung cancer cells is mediated via induction of cell cycle arrest and apoptotic cell death - ProQuest [proquest.com]

- 14. Sensitization of lung cancer cells to cisplatin by β-elemene is mediated through blockade of cell cycle progression: antitumor efficacies of β-elemene and its synthetic analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. β-elemene inhibits non-small cell lung cancer cell migration and invasion by inactivating the FAK-Src pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Frontiers | this compound Reduces the Malignancy of Non-Small Cell Lung Cancer by Enhancing C3orf21 Expression [frontiersin.org]

- 17. β-Elemene inhibits epithelial-mesenchymal transformation in non-small cell lung cancer by targeting ALDH3B2/RPSA axis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Investigating the Mechanism of β-Elemene-Mediated LINC00511 Modulation to Suppress Cisplatin Resistance in Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

beta-elemene induced apoptosis versus necrosis

An In-Depth Technical Guide: Beta-Elemene Induced Apoptosis Versus Necrosis: Mechanisms and Methodologies

Executive Summary

This compound, a sesquiterpene isolated from the medicinal plant Curcuma wenyujin, has emerged as a potent anti-neoplastic agent with a favorable safety profile, leading to its approval and clinical use for various cancers.[1] Its efficacy is largely attributed to its ability to induce programmed cell death, or apoptosis, in tumor cells.[2] However, the distinction between apoptosis and necrosis is critical in drug development, as the former is a controlled, non-inflammatory process, while the latter can elicit an inflammatory response. This guide provides a comprehensive technical overview of the molecular mechanisms underpinning this compound's action, focusing on its strong pro-apoptotic effects. We will dissect the key signaling pathways, provide field-proven experimental protocols to differentiate apoptosis from necrosis, and offer insights into the causality behind methodological choices for researchers in oncology and drug discovery.

Introduction to this compound

This compound is the primary active component extracted from the rhizome of Curcuma zedoaria.[3] As a natural product, it has been extensively studied and utilized, particularly in combination with chemotherapy and radiotherapy, to enhance therapeutic efficacy and reverse multidrug resistance.[1][4] Unlike many cytotoxic agents that cause indiscriminate cell death, this compound's primary mechanism of action is the targeted induction of apoptosis, making it a subject of intense research.[5]

The Dichotomy of Cell Death: Apoptosis vs. Necrosis

Understanding the mode of cell death induced by a therapeutic agent is paramount. Apoptosis and necrosis represent two fundamentally different pathways.

-

Apoptosis (Programmed Cell Death): A highly regulated, energy-dependent process essential for normal tissue homeostasis. It is characterized by distinct morphological features such as cell shrinkage, chromatin condensation, membrane blebbing, and the formation of apoptotic bodies, which are cleared by phagocytes without inducing inflammation.[6] Key biochemical hallmarks include the externalization of phosphatidylserine (PS) on the plasma membrane, DNA fragmentation into specific patterns, and the activation of a family of cysteine proteases known as caspases.[5][7]

-

Necrosis (Pathological Cell Death): A passive, unregulated process resulting from acute cellular injury (e.g., physical trauma, ischemia). It is characterized by cell swelling (oncosis), loss of membrane integrity, and the release of intracellular contents, which triggers an inflammatory response in the surrounding tissue.[6][8]

For an anti-cancer therapeutic, inducing apoptosis is highly desirable as it avoids the detrimental inflammation associated with necrosis. The overwhelming body of evidence indicates that this compound's therapeutic window is defined by its ability to selectively trigger the apoptotic machinery in cancer cells.[9]

The Pro-Apoptotic Mechanism of this compound

This compound orchestrates apoptosis through a multi-pronged attack on cancer cell signaling networks, primarily converging on the mitochondria-dependent intrinsic pathway.

The Intrinsic (Mitochondrial) Pathway

The mitochondrion is the central executioner in this compound-induced apoptosis. The process is initiated by a cascade of events:

-

Generation of Reactive Oxygen Species (ROS): this compound treatment leads to a significant increase in intracellular ROS levels.[3][10] This oxidative stress acts as a critical upstream signal, disrupting cellular homeostasis and triggering downstream apoptotic pathways.[4]

-

Modulation of Bcl-2 Family Proteins: The fate of the cell is governed by the balance between pro-apoptotic (e.g., Bax, Bad, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins of the Bcl-2 family.[1] this compound decisively tips this balance toward apoptosis by downregulating the expression of Bcl-2 and upregulating the expression of Bax.[3][11][12][13][14] This altered Bax/Bcl-2 ratio is a critical checkpoint for mitochondrial permeabilization.

-

Mitochondrial Dysfunction: The increased Bax/Bcl-2 ratio leads to the formation of pores in the outer mitochondrial membrane, causing a collapse of the mitochondrial membrane potential (ΔΨm).[3]

-

Cytochrome c Release: The loss of mitochondrial integrity results in the release of cytochrome c from the intermembrane space into the cytoplasm.[5][9][11]

The Caspase Activation Cascade

Cytosolic cytochrome c forms a complex with Apoptotic Protease Activating Factor-1 (Apaf-1) and pro-caspase-9, creating the "apoptosome." This structure activates caspase-9, the key initiator caspase in the intrinsic pathway.[15][16]

Activated caspase-9 then cleaves and activates effector caspases, primarily caspase-3 and caspase-7 .[1][9][13] These effector caspases are the true executioners, cleaving a host of cellular substrates, including Poly(ADP-ribose) polymerase (PARP) , which leads to the characteristic biochemical and morphological hallmarks of apoptosis.[15]

Key Upstream Signaling Hubs

This compound's influence extends to critical survival pathways that are often dysregulated in cancer:

-

PI3K/Akt/mTOR Pathway: This is a central pro-survival pathway. This compound has been shown to effectively inhibit the activity of PI3K, Akt, and mTOR, thereby removing the "brakes" on apoptosis and suppressing cell proliferation.[1][12][17]

-

MAPK and AMPK Pathways: It also modulates the MAPK and AMPK signaling pathways to further promote apoptosis and inhibit tumor cell proliferation and migration.[5][18]

The following diagram illustrates the integrated signaling cascade initiated by this compound.

The Role of Necrosis and Autophagy

While apoptosis is the predominant mechanism, at very high concentrations or after prolonged exposure, this compound can lead to secondary necrosis. This is typically observed in late-stage apoptotic cells that have lost membrane integrity. It is crucial to distinguish this from primary, programmed necrosis (necroptosis), for which there is little evidence in the context of this compound's action.

Interestingly, this compound can also induce a cellular recycling process called autophagy . In some contexts, this acts as a protective mechanism, and studies have shown that inhibiting autophagy can significantly enhance the apoptotic and anti-tumor effects of this compound.[1][17]

Experimental Framework for Differentiating Apoptosis and Necrosis

A robust experimental design is critical to definitively characterize the mode of cell death. A multi-assay approach, combining dose-response and time-course studies, provides the most reliable data.

Core Experimental Workflow

The following workflow provides a logical progression for analyzing cell death mechanisms.

Protocol 1: Annexin V/Propidium Iodide Staining

Principle: This is the gold standard for distinguishing live, apoptotic, and necrotic cells.[7] In early apoptosis, phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane, where it can be bound by fluorochrome-conjugated Annexin V.[7] Propidium Iodide (PI) is a nuclear stain that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membranes.

Methodology:

-

Cell Preparation: Induce apoptosis in your target cell line with varying concentrations of this compound for different time points (e.g., 12, 24, 48 hours). Include an untreated negative control and a positive control (e.g., staurosporine-treated cells).[19]

-

Harvesting: Harvest approximately 1-5 x 10⁵ cells per sample by centrifugation. For adherent cells, collect both floating and trypsinized cells to include the apoptotic population.[20]

-

Washing: Wash cells once with cold 1X PBS.[20]

-

Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer.[21] This buffer contains calcium, which is essential for Annexin V binding to PS.

-

Staining: Add 5 µL of fluorochrome-conjugated Annexin V (e.g., FITC, APC) and 5 µL of PI solution (e.g., 50 µg/mL).[19][21]

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[19][22]

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[22] Do not wash after adding PI, as it is a reversible stain.[21]

Interpretation:

-

Annexin V- / PI-: Live, healthy cells.

-

Annexin V+ / PI-: Early apoptotic cells.

-

Annexin V+ / PI+: Late apoptotic or necrotic cells.

Protocol 2: TUNEL Assay

Principle: The Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling (TUNEL) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.[23] The enzyme Terminal deoxynucleotidyl Transferase (TdT) adds labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA.[23][24]

Methodology:

-

Sample Preparation: Prepare cells grown on coverslips or tissue sections.

-

Fixation: Fix samples with 4% paraformaldehyde in PBS for 15-30 minutes at room temperature to cross-link the DNA in place.[25]

-

Permeabilization: Permeabilize the cells with a detergent (e.g., 0.1% Triton X-100) or Proteinase K to allow the TdT enzyme access to the nucleus.[8][25] Causality Note: This step is critical; insufficient permeabilization will result in false negatives.

-

TdT Labeling Reaction: Incubate the sample with the TdT reaction mix (containing TdT enzyme and labeled dUTPs) for 60 minutes at 37°C in a humidified chamber.[25]

-

Detection: Wash the samples and detect the incorporated label. If using a fluorescent dUTP, visualize directly. If using a biotin-dUTP, an additional step with fluorescently-labeled streptavidin is required.[23]

-

Counterstaining & Analysis: Counterstain nuclei with DAPI or a similar DNA dye to visualize all cells. Analyze using fluorescence microscopy.[8]

Interpretation: TUNEL-positive nuclei (e.g., bright green fluorescence) indicate cells undergoing apoptosis. It's important to note that extensive DNA damage in necrotic cells can sometimes lead to false positives, so morphological assessment is recommended for confirmation.[8][23]

Protocol 3: Caspase-3/7 Activity Assay (Fluorometric)

Principle: This assay directly measures the activity of the key executioner caspases. Cell lysates are incubated with a synthetic substrate containing the caspase-3/7 recognition sequence (DEVD) linked to a fluorophore (e.g., AMC) or chromophore (pNA).[26][27] Cleavage of the substrate by active caspases releases the fluorophore, which can be quantified.

Methodology:

-

Lysate Preparation: Treat and harvest cells as previously described. Resuspend the cell pellet in a chilled cell lysis buffer and incubate on ice for 10 minutes.[27][28]

-

Centrifugation: Centrifuge the lysate at high speed (~12,000 x g) to pellet insoluble debris.[28] Collect the supernatant.

-

Reaction Setup: In a 96-well plate, add a defined amount of protein lysate (e.g., 20-50 µg) to each well.

-

Substrate Addition: Prepare a reaction mix containing reaction buffer, DTT, and the fluorogenic substrate Ac-DEVD-AMC.[27][28] Add this mix to each well.

-

Incubation: Incubate the plate at 37°C for 1-2 hours.[27]

-

Measurement: Read the fluorescence on a microplate reader at the appropriate excitation/emission wavelengths (e.g., Ex: 380 nm, Em: 420-460 nm for AMC).[27]

Interpretation: An increase in fluorescence intensity in treated samples compared to the untreated control indicates an activation of caspase-3/7, providing strong evidence for apoptosis.

Quantitative Data Summary

Studies have consistently demonstrated this compound's ability to induce apoptosis across various cancer cell lines in a dose-dependent manner.

| Cell Line | Cancer Type | Key Finding | Reference |

| A549 / H460 | Non-Small Cell Lung Cancer | β-elemene sensitizes cells to cisplatin by triggering the mitochondria-mediated intrinsic apoptosis pathway.[13] | [13] |

| A549/DDP | Cisplatin-Resistant Lung Cancer | At 40 µg/ml, β-elemene induced apoptosis in 37.8% of cells (early) and 32.4% (late).[11] | [11] |

| U251 / A172 | Glioma | β-elemene induced apoptosis is associated with activation of caspase-9, -3, and -7.[15] | [15] |

| A2780/CP70 | Cisplatin-Resistant Ovarian Cancer | β-elemene increases susceptibility to cisplatin through the induction of apoptosis.[1] | [1] |

| HT-29 | Colorectal Cancer | β-elemene induces apoptosis and autophagy via the ROS/AMPK/mTOR pathway. | |

| A549 | Non-Small Cell Lung Cancer | IC50 value of 27.5 μg/mL; apoptosis is associated with ER stress and ROS generation.[1][16] | [1][16] |

Conclusion

The anti-cancer activity of this compound is unequivocally driven by its capacity to induce apoptosis. Its mechanism is centered on the intrinsic mitochondrial pathway, characterized by ROS production, modulation of Bcl-2 family proteins, and subsequent activation of the caspase cascade. While secondary necrosis may occur, it is not the primary mode of action. For researchers investigating this compound or other novel compounds, a multi-faceted experimental approach utilizing Annexin V/PI staining, TUNEL assays, and caspase activity measurements is essential for rigorously defining the precise mechanism of cell death, ensuring data integrity and advancing the development of effective, non-inflammatory cancer therapeutics.

References

- 1. Anti-Tumor Drug Discovery Based on Natural Product β-Elemene: Anti-Tumor Mechanisms and Structural Modification - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What is the mechanism of Elemene? [synapse.patsnap.com]